N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide
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Description
The compound is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and also has several amine groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-Amino-N-[2(diethylamino)Ethyl]Benzamide have been synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Scientific Research Applications
Alzheimer's Disease Research
A study utilized a hydrophobic radiofluorinated derivative related to N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide, specifically [18F]FDDNP, for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique is crucial for diagnosing Alzheimer's and monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).
Synthesis of Antibiotic Intermediates
Another research focused on the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in creating premafloxacin, an antibiotic. This process involves isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, which has relevance to the chemical structure (Fleck et al., 2003).
Pyrimidinecarboxylates Synthesis
Research on the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, including guanidine, acetamidine, or benzamidine, led to high yields of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These findings have implications for synthesizing various pyrimidine derivatives (Schenone et al., 1990).
Antiviral Activity
A study explored the antiviral activities of 6-hydroxypyrimidines substituted with different groups, including dimethylamino, by reacting with diisopropyl 2-(chloroethoxy)methylphosphonate. The O(6)-isomers derived from certain pyrimidines showed significant inhibition against herpes and retroviruses, emphasizing the therapeutic potential of these derivatives (Holý et al., 2002).
Immunomodulatory Effects
Research on 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 2-amino-4,6-dichloropyrimidine counterparts revealed that the latter inhibited immune-activated nitric oxide production. The most effective compound showed higher activity than the reference, indicating potential immunomodulatory applications (Jansa et al., 2014).
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-9(2)12(19)14-6-7-15-13-16-10(3)8-11(17-13)18(4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZNCDPZBBQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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